4-Bromo-8-(trifluoromethyl)isoquinoline
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Overview
Description
4-Bromo-8-(trifluoromethyl)isoquinoline: is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-(trifluoromethyl)isoquinoline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of fluorinated isoquinolines, including this compound, often involves the direct introduction of fluorine or trifluoromethyl groups onto the isoquinoline ring. This can be achieved through cyclization of a precursor bearing a pre-fluorinated benzene ring or simultaneous installation of an isoquinoline framework and a fluorine substituent .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles that can replace the bromine atom.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Utilizes boron reagents and palladium catalysts.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines .
Scientific Research Applications
4-Bromo-8-(trifluoromethyl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique bioactivities.
Mechanism of Action
The mechanism of action of 4-Bromo-8-(trifluoromethyl)isoquinoline involves its interaction with molecular targets and pathwaysThe specific pathways and targets depend on the context of its application, such as enzyme inhibition or antimicrobial activity .
Comparison with Similar Compounds
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
- 4-Fluoroisoquinoline
- 8-Trifluoromethylisoquinoline
Comparison: 4-Bromo-8-(trifluoromethyl)isoquinoline is unique due to the presence of both bromine and trifluoromethyl groups on the isoquinoline ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific research and industrial contexts .
Properties
IUPAC Name |
4-bromo-8-(trifluoromethyl)isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-9-5-15-4-7-6(9)2-1-3-8(7)10(12,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMSASSMSQZJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780593-58-9 |
Source
|
Record name | 4-bromo-8-(trifluoromethyl)isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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